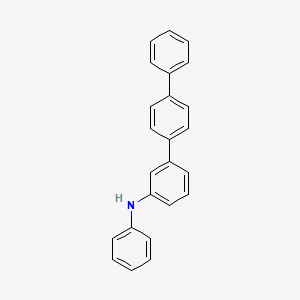
N-phenyl-3-(4-phenylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-3-(4-phenylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of an aniline molecule, with an additional phenyl group attached to the 3-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(4-phenylphenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-N-phenylaniline with phenylboronic acid in the presence of a palladium catalyst.
Another method involves the Friedel-Crafts acylation of N-phenylaniline with benzoyl chloride, followed by reduction of the resulting ketone to the corresponding amine. This method requires the use of a strong reducing agent, such as lithium aluminum hydride, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling reaction due to its high yield and efficiency. The reaction is typically carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(4-phenylphenyl)aniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
N-phenyl-3-(4-phenylphenyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-3-(4-phenylphenyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions and forming complexes with metal ions . Its aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single phenyl group attached to the nitrogen atom.
N-phenylaniline: Similar to N-phenyl-3-(4-phenylphenyl)aniline but lacks the additional phenyl group at the 3-position.
Triphenylamine: Contains three phenyl groups attached to the nitrogen atom, offering different electronic and steric properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Properties
Molecular Formula |
C24H19N |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-phenyl-3-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C24H19N/c1-3-8-19(9-4-1)20-14-16-21(17-15-20)22-10-7-13-24(18-22)25-23-11-5-2-6-12-23/h1-18,25H |
InChI Key |
VEXVJXWZQXXEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


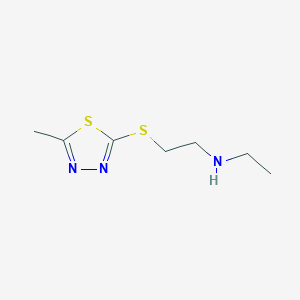
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
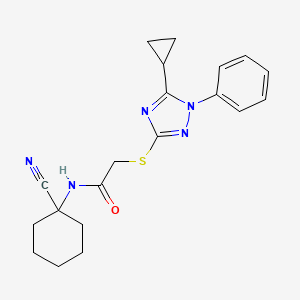
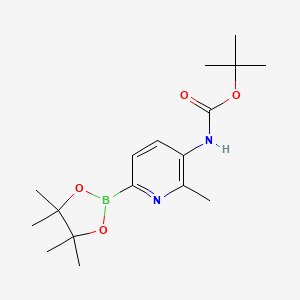
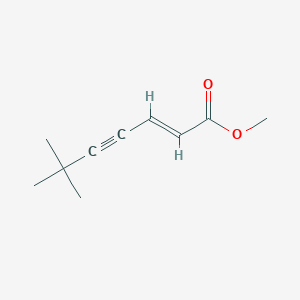
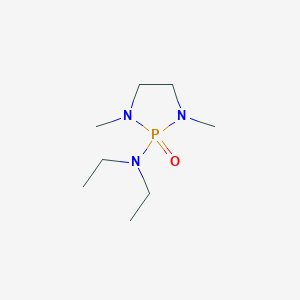
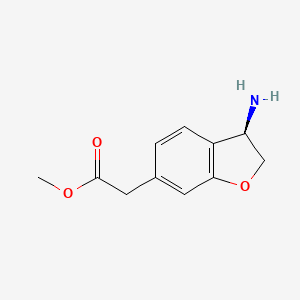
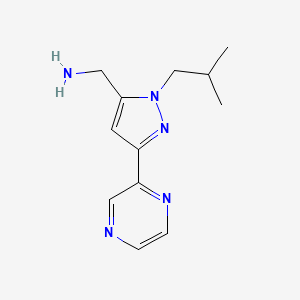
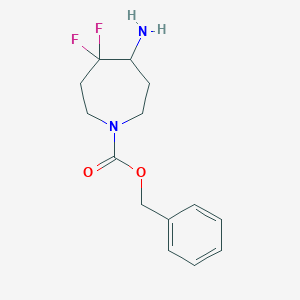
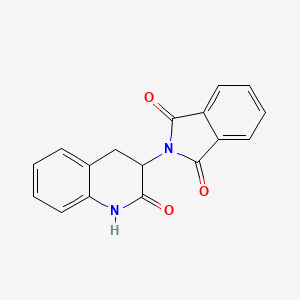
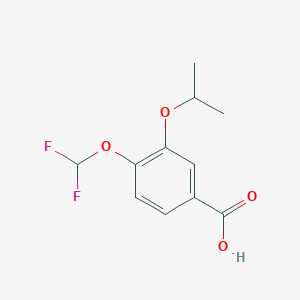
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
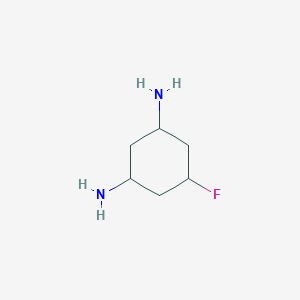
![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
